1,8-Diazafluoren-9-one

Forensic Chemistry Latent Fingerprint Development Porous Substrate Analysis

DFO is the forensic-standard reagent for sequential latent fingermark processing on porous substrates. Unlike ninhydrin (non-fluorescent) or IND-Zn (inhibits later steps), DFO reacts with amino acids to form fluorescent derivatives (λex 470nm/λem 570nm) while preserving residues for downstream ninhydrin—maximizing ridge detail recovery. Its pronounced solvatochromic behavior (Φfl 0.001–0.023) and solid-state sensor compatibility make it the preferred model over 4,5-diazafluoren-9-one. High-purity grade (≥98%) is critical to avoid formulation instability and ensure reproducible sensor performance.

Molecular Formula C11H6N2O
Molecular Weight 182.18 g/mol
CAS No. 54078-29-4
Cat. No. B1298732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazafluoren-9-one
CAS54078-29-4
Molecular FormulaC11H6N2O
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C3=C2C=CC=N3)N=C1
InChIInChI=1S/C11H6N2O/c14-11-9-7(3-1-5-12-9)8-4-2-6-13-10(8)11/h1-6H
InChIKeyFOSUVSBKUIWVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diazafluoren-9-one (DFO, CAS 54078-29-4): Core Physicochemical and Functional Characteristics for Forensic and Analytical Chemistry Selection


1,8-Diazafluoren-9-one (DFO) is an aromatic heterocyclic ketone (C11H6N2O) first synthesized in 1950, primarily recognized for its application as a latent fingermark enhancement reagent on porous substrates. Its core mechanism involves a selective chemical reaction with amino acids present in fingerprint residues, generating highly fluorescent derivatives with characteristic excitation/emission maxima at approximately 470 nm and 570 nm, respectively [1]. Beyond its established forensic role, the compound exhibits notable photophysical properties relevant to materials science and sensor development, including significant solvatochromic behavior and aggregation-induced effects that modify its spectral output [2].

1,8-Diazafluoren-9-one (CAS 54078-29-4): Why Ninhydrin, Indanedione, or Other Fluorophores Are Not Direct Replacements


Generic substitution of DFO with other amino acid-sensitive reagents like ninhydrin or 1,2-indanedione/Zn (IND-Zn) is scientifically untenable due to fundamentally distinct reaction mechanisms, spectral outputs, and performance trade-offs in specific forensic sequences. While all three classes react with amino acids, DFO produces a fluorescent product (λex ~470 nm, λem ~570 nm) that offers superior contrast on certain substrates under specific excitation conditions, a feature ninhydrin lacks entirely, as it generates a non-fluorescent purple product (Ruhemann's purple) requiring different visualization strategies [1]. Conversely, IND-Zn, though also fluorescent, exhibits a higher relative quantum yield and may outperform DFO on aged samples or in high-humidity climates, but DFO maintains unique utility in sequential processing where its reaction with specific eccrine components does not preclude subsequent ninhydrin treatment, unlike IND-Zn which can inhibit later enhancement steps [2]. Furthermore, DFO's photophysical response is highly solvent- and environment-dependent, with fluorescence quantum yields ranging from 0.001 in non-polar cyclohexane to 0.023 in polar acetonitrile, a variability that dictates strict formulation and operational controls not required for, nor applicable to, ninhydrin [3].

1,8-Diazafluoren-9-one (DFO): Quantified Performance Differentials vs. Ninhydrin, IND-Zn, and In-Class Analogs


Latent Fingermark Development Sensitivity: DFO vs. Ninhydrin

In a direct comparative study evaluating fingermark development on paper substrates, the sequence utilizing DFO followed by ninhydrin was found to produce a greater number of identifiable fingermarks compared to the sequence using IND-Zn followed by ninhydrin, despite IND-Zn generally developing better quality marks as a single reagent. Quantitatively, the DFO-ninhydrin sequence recovered the highest number of latent fingermarks in Canadian national field trials, outperforming both DFO alone and ninhydrin alone, with DFO revealing more fingerprint detail than the ninhydrin standard method in preliminary evaluations [1][2].

Forensic Chemistry Latent Fingerprint Development Porous Substrate Analysis

Spectral and Photophysical Differentiation: DFO Fluorescence Quantum Yield vs. Solvent Environment

The fluorescence quantum yield (Φfl) of DFO is highly dependent on the solvent environment, a critical parameter for optimizing detection sensitivity in forensic formulations and for designing solvent-sensitive luminescent probes. In a systematic study of photophysical properties, DFO exhibited a Φfl of 0.023 in polar acetonitrile, which is significantly higher than the value of 0.001 measured in non-polar cyclohexane [1]. This contrasts with the photophysical behavior of its structural analog, 4,5-diazafluoren-9-one (DAF), which is known to promote Pd-catalyzed aerobic oxidation reactions, a property DFO does not share, highlighting distinct functional roles within the diazafluorenone class [2].

Photochemistry Fluorescence Spectroscopy Molecular Probes

Fingermark Development in Variable Climates: DFO vs. IND-Zn Performance in Tropical Conditions

In a direct comparative evaluation of fingermark detection on porous substrates under tropical climate conditions (high temperature and humidity), IND-Zn consistently outperformed DFO across a range of paper types, including joss paper, and for fingermarks aged up to 3 months [1]. This performance differential contrasts with findings in temperate climates where DFO, particularly in sequence with ninhydrin, shows high efficacy [2]. The data indicate that IND-Zn demonstrates superior robustness and sensitivity in high-humidity environments, establishing a clear procurement decision point based on geographic or seasonal operational context.

Forensic Chemistry Latent Fingerprint Development Climatic Effect on Evidence

Electrochemical Sensing of α-Amino Acids: DFO as a Functional Component in Impedimetric Sensors

DFO has been successfully integrated as a functional recognition element in a novel non-faradaic impedimetric sensor for the detection of α-amino acids, leveraging its specific affinity for these analytes. The sensor architecture, which incorporates DFO micro-patterned into titania-boron-doped maze-like nanocarbons (BCNW), demonstrated a linear detection range for glycine from 10 μM to 1 mM with a limit of detection (LOD) of 5.2 μM [1]. While other fluorophores like fluorescamine or o-phthalaldehyde (OPA) are commonly used for amino acid derivatization in solution-based assays, DFO's ability to be immobilized within a solid-state electrode matrix offers a distinct advantage for reagentless, reusable sensor designs, a capability not reported for its close analog, 4,5-diazafluoren-9-one, which is primarily explored for catalysis [2].

Electrochemistry Impedimetric Sensing Amino Acid Detection

1,8-Diazafluoren-9-one (DFO) Application Scenarios: Optimal Use Cases Defined by Comparative Performance Data


Forensic Examination of Porous Evidence in Temperate Climates Using the DFO-Ninhydrin Sequential Protocol

For forensic laboratories located in temperate or continental climates, the procurement of 1,8-Diazafluoren-9-one is justified for the processing of porous evidence items (e.g., paper documents, cardboard) when used as the first step in a sequential treatment protocol followed by ninhydrin. Evidence from Canadian national field trials demonstrates that this sequence recovers the highest number of latent fingermarks compared to DFO alone, ninhydrin alone, or sequences based on IND-Zn [1]. This scenario specifically leverages DFO's ability to react with amino acids to form a fluorescent product without fully consuming the eccrine deposit, allowing subsequent ninhydrin treatment to develop additional ridge detail that would otherwise remain undetected. The procurement of high-purity DFO is critical to avoid the formulation instability and phase separation issues that have historically limited its adoption [2].

Development of Reagentless Impedimetric Sensors for Amino Acid Quantification in Biofluids

Analytical chemistry and biosensor development groups should prioritize DFO over conventional solution-phase fluorogenic reagents (e.g., fluorescamine, OPA) when the research objective is the fabrication of solid-state, reusable sensors for α-amino acids. DFO's specific molecular recognition capability allows it to be immobilized within composite electrode matrices (e.g., TiO2/BCNW), enabling label-free impedimetric detection with a demonstrated limit of detection of 5.2 μM for glycine [3]. This application scenario is particularly relevant for point-of-care diagnostic device development, where eliminating liquid reagents, reducing assay steps, and enabling electrode regeneration translate to lower operational costs and simplified workflow. Procurement should specify a grade of DFO suitable for materials integration, as trace impurities can affect electrode surface chemistry and sensor reproducibility.

Fundamental Photophysical Research on Solvent-Dependent Fluorophores and Molecular Probes

Researchers investigating the photophysics of aromatic ketones or developing environment-sensitive fluorescent probes should select 1,8-Diazafluoren-9-one as a model compound due to its well-characterized and highly pronounced solvatochromic behavior. The fluorescence quantum yield of DFO varies by a factor of 23 between non-polar cyclohexane (Φfl = 0.001) and polar acetonitrile (Φfl = 0.023), a sensitivity that makes it an excellent probe for studying solvent-solute interactions, dipolar relaxation, and the influence of microenvironment on excited-state dynamics [4]. This contrasts with structurally similar ligands like 4,5-diazafluoren-9-one, which are primarily valued for their coordination chemistry and catalytic promotion, thus positioning DFO as the superior choice for studies where the spectroscopic output is the primary analytical signal [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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